Product packaging for 3-Ethyl-5,6-difluoro-1H-indole(Cat. No.:)

3-Ethyl-5,6-difluoro-1H-indole

Cat. No.: B13707287
M. Wt: 181.18 g/mol
InChI Key: DFDZRJJVQPGXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5,6-difluoro-1H-indole is a synthetic indole derivative engineered for medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and presence in numerous FDA-approved drugs . The specific substitutions on this compound—an ethyl group at the 3-position and fluorine atoms at the 5- and 6-positions—are strategic modifications to optimize the molecule's biological activity, binding affinity, and metabolic stability. This compound is of significant interest in oncology research. Indole derivatives are extensively investigated as potent inhibitors of various cancer-related targets, including protein kinases (e.g., GSK-3β), tubulin polymerization, and DNA topoisomerases . The structural features of this compound make it a promising precursor or intermediate for developing novel anti-proliferative agents aimed at overcoming drug resistance in cancers . Beyond oncology, this chemical scaffold demonstrates broad potential in infectious disease research. Indole analogs have shown considerable promise as anti-tubercular agents, with some candidates, such as DprE1 inhibitors, advancing to clinical trials . The molecule's utility also extends to other therapeutic areas, including antiviral and anti-inflammatory research, highlighting its versatility as a key building block for constructing bioactive compound libraries . Researchers can utilize this compound as a core template for structure-activity relationship (SAR) studies, exploring further functionalization at the nitrogen or other positions on the indole ring system to enhance potency and selectivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F2N B13707287 3-Ethyl-5,6-difluoro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

3-ethyl-5,6-difluoro-1H-indole

InChI

InChI=1S/C10H9F2N/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,13H,2H2,1H3

InChI Key

DFDZRJJVQPGXBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=CC(=C(C=C21)F)F

Origin of Product

United States

The Strategic Importance of the 3 Ethyl Group:

The ethyl group at the 3-position of the indole (B1671886) ring is a critical determinant of the molecule's interaction with target proteins. Its presence can influence binding affinity and selectivity in several ways:

Hydrophobic Interactions: The ethyl group provides a small, lipophilic moiety that can engage in favorable hydrophobic interactions within the binding pockets of target proteins. This is particularly relevant for receptors and enzymes that possess hydrophobic subpockets.

Steric Influence: The size and orientation of the ethyl group can impart a degree of steric hindrance that may favor binding to a specific target over off-target proteins, thereby enhancing selectivity.

Conformational Rigidity: Compared to a simple methyl group, the ethyl substituent can introduce subtle conformational constraints on adjacent functionalities, potentially locking the molecule into a more bioactive conformation.

Structure-activity relationship (SAR) studies on related 3-alkylindole derivatives have demonstrated that the nature of the alkyl substituent at this position can significantly impact biological activity. For instance, in a series of substituted indole-5-carboxamides, variations in the alkyl group at the indole core were found to influence oral activity.

The Role of the 5,6 Difluoro Substitution Pattern:

The introduction of fluorine atoms onto the benzene (B151609) ring of the indole (B1671886) scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The 5,6-difluoro pattern, in particular, offers several advantages:

Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability of the compound and prolonging its duration of action.

Increased Membrane Permeability: The lipophilic nature of fluorine can enhance the molecule's ability to cross biological membranes, which is crucial for oral bioavailability and reaching intracellular targets.

Improved Binding Affinity: In some cases, fluorine atoms can participate in favorable orthogonal multipolar interactions with electron-rich residues in the binding site, leading to enhanced binding affinity.

An example of a related compound, 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline, has been identified as a promising agent with potential inhibitory activity, highlighting the utility of the difluoro-indole core in generating bioactive molecules. nih.gov

Bioisosteric Replacements and Further Modifications:

Building upon the 3-Ethyl-5,6-difluoro-1H-indole core, further optimization can be achieved through bioisosteric replacements and the introduction of additional functional groups at other positions of the indole (B1671886) ring.

N1-Substitution: The nitrogen at the 1-position of the indole ring is a key site for modification. Introducing various substituents can modulate solubility, cell permeability, and target engagement. For example, the addition of small alkyl groups or aromatic rings can be explored to probe for additional binding interactions.

C2- and C7-Functionalization: The 2- and 7-positions of the indole ring offer opportunities for introducing diversity and tailoring the molecule's properties. For instance, the incorporation of polar groups at these positions could improve aqueous solubility, while other substituents could be designed to interact with specific regions of the target's binding site.

Bioisosteres for the Ethyl Group: While the ethyl group provides valuable properties, its replacement with other bioisosteric groups could lead to improved potency or pharmacokinetic profiles. Examples include cyclopropyl, trifluoroethyl, or small ether functionalities.

Theoretical and Computational Investigations of 3 Ethyl 5,6 Difluoro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 3-Ethyl-5,6-difluoro-1H-indole, these calculations can elucidate its preferred three-dimensional shape, its electronic landscape, and how it might absorb light, providing foundational knowledge for potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. niscpr.res.inresearchgate.net It is particularly effective for studying the electronic properties of molecules like indole (B1671886) and its derivatives. chemrxiv.orgacs.org DFT methods are used to calculate the ground-state properties of the molecule, offering insights into its stability, reactivity, and intermolecular interactions. escholarship.orgmdpi.com

Before any properties of this compound can be accurately predicted, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.net For this molecule, a key aspect of optimization is the conformational analysis of the ethyl group at the C3 position. The ethyl group can rotate around the carbon-carbon single bond, leading to different spatial arrangements (conformers) with varying energies.

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), are employed to optimize these conformers. chemrxiv.org The calculations would likely show that the indole ring itself is essentially planar. The primary conformational flexibility arises from the orientation of the ethyl group relative to this plane. The most stable conformer would be identified as the global minimum, and its geometric parameters—bond lengths, bond angles, and dihedral angles—would be determined. These parameters are crucial as they form the basis for all subsequent electronic structure calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.38 Å
C3-C(ethyl)~1.51 Å
C5-F~1.36 Å
C6-F~1.36 Å
Bond AngleC2-C3-C(ethyl)~128°
C4-C5-F~119°
C7-C6-F~119°
Dihedral AngleN1-C2-C3-C(ethyl)~180° (anti-periplanar)

Note: This table contains illustrative data based on typical values for substituted indoles and is not derived from a direct calculation on the specified molecule.

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. This includes examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. semanticscholar.orgnih.gov

For this compound, the HOMO would likely be distributed primarily over the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would also be located over the aromatic system. The electron-withdrawing fluorine atoms at the C5 and C6 positions are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole, potentially affecting the HOMO-LUMO gap. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP visualizes the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). acs.orgresearchgate.net For this indole derivative, the MEP map would likely show a negative potential around the fluorine atoms and the nitrogen atom of the pyrrole ring, suggesting these are sites susceptible to electrophilic attack or hydrogen bonding. nih.govnih.gov Positive potential would be expected around the N-H proton, indicating its acidic character. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO-5.80
LUMO-0.95
HOMO-LUMO Gap4.85

Note: This table contains illustrative data based on calculations of similar fluoro-substituted aromatic compounds and is for demonstrative purposes.

To gain a more quantitative understanding of the bonding and charge distribution, the Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM analysis, can be applied. comporgchem.comjoaquinbarroso.com AIM partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds. github.iouba.ar

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of a molecule. rsc.org This is crucial for predicting its ultraviolet-visible (UV-Vis) absorption spectrum. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net The primary electronic transitions in indole derivatives typically involve π→π* transitions within the aromatic system. nih.gov The calculations would reveal how the ethyl and difluoro substitutions shift these absorption bands compared to the parent indole molecule. This information is invaluable for correlating with experimental spectroscopic data and understanding the photophysical properties of the compound. mdpi.com

Mechanistic Probing through Computational Chemistry

Beyond static properties, computational chemistry is a powerful tool for exploring the reactivity of this compound and elucidating potential reaction mechanisms. By mapping the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and the associated activation energies.

For instance, DFT calculations could be used to model the electrophilic substitution reactions that are characteristic of indoles. The calculated MEP and FMOs would suggest that the C2 position is a likely site for attack. acs.org A computational study could model the reaction pathway of, for example, halogenation or nitration at this position. escholarship.org By calculating the energy barriers for attack at different positions on the indole ring, the regioselectivity of the reaction can be predicted. Such studies provide deep mechanistic insights that can guide synthetic efforts and explain experimentally observed outcomes. acs.orgnih.gov

Elucidation of Reaction Pathways and Transition States

No specific information is available in the searched literature regarding the elucidation of reaction pathways and transition states for the synthesis or reactions of this compound.

Activation Energies and Reaction Kinetics

There is no available data in the public domain concerning the activation energies and reaction kinetics of this compound.

Molecular Modeling and Simulations

Specific molecular modeling and simulation studies for this compound have not been identified in the reviewed literature.

Structure-Property Relationship (SPR) Studies based on Chemical Interactions

No structure-property relationship studies focusing on the chemical interactions of this compound were found in the public scientific literature.

Ligand Design Principles from a Chemical Interaction Perspective (without biological effects)

Information on ligand design principles derived from the chemical interaction perspective of this compound is not available in the searched scientific databases.

Spectroscopic Characterization Methodologies for 3 Ethyl 5,6 Difluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the precise structure of 3-Ethyl-5,6-difluoro-1H-indole in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework and the spatial relationships between atoms can be constructed.

The ¹H NMR spectrum of this compound provides distinct signals for each chemically non-equivalent proton. The spectrum is expected to show a broad singlet for the N-H proton of the indole (B1671886) ring, typically in the downfield region (δ 8.0-8.5 ppm). The proton at the C2 position should appear as a singlet or a narrow multiplet. The aromatic region will also feature signals for the protons at C4 and C7, with their chemical shifts and multiplicities influenced by coupling to the adjacent fluorine atoms.

The ethyl group at the C3 position gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. Predicted values are based on spectral data of similar indole compounds, such as 5-fluoro-3-methyl-1H-indole and 6-fluoro-3-methyl-1H-indole rsc.org.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H8.0 - 8.5br s-
H-27.0 - 7.2s-
H-47.2 - 7.4d~9.0 (JH-F)
H-76.9 - 7.1d~9.0 (JH-F)
-CH₂-~2.7q~7.5 (JH-H)
-CH₃~1.3t~7.5 (JH-H)
(br s: broad singlet, s: singlet, d: doublet, q: quartet, t: triplet)

The ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the benzene (B151609) ring are significantly influenced by the attached fluorine atoms. The C5 and C6 carbons, directly bonded to fluorine, will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JC-F). The adjacent carbons (C4, C7, and the quaternary carbons of the ring junction) will also exhibit smaller two- or three-bond couplings (²JC-F, ³JC-F). The carbons of the ethyl group will resonate in the upfield region of the spectrum. The chemical shifts for carbons in fluorinated indoles typically show the C-F bonded carbons at highly deshielded values rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Predicted values are based on spectral data of similar indole compounds rsc.org.

CarbonPredicted Chemical Shift (δ, ppm)
C2~122
C3~115
C3a~129
C4~98 (d, JC-F)
C5~150 (d, ¹JC-F ≈ 240 Hz)
C6~145 (d, ¹JC-F ≈ 240 Hz)
C7~105 (d, JC-F)
C7a~132
-CH₂-~18
-CH₃~14
(d: doublet)

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms. For this compound, two distinct signals are expected for the F5 and F6 nuclei due to their different chemical environments. These signals would likely appear as doublets, primarily due to the strong three-bond ortho coupling to each other (³JF-F). Further coupling to adjacent protons (H4 and H7) would add complexity to the signals, resulting in doublets of doublets. The chemical shifts for fluorine on an indole ring are typically observed in the range of -120 to -140 ppm rsc.org.

To confirm the assignments made from one-dimensional spectra, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. It would also help in assigning the aromatic protons by showing correlations between adjacent protons, if any.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for identifying the placement of substituents. For instance, correlations from the methylene protons of the ethyl group to carbons C2, C3, and C3a would confirm the ethyl group's position at C3. Correlations from H4 to C5 and C6 would confirm the fluorine positions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3400-3300 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C bond stretching vibrations within the indole ring will produce a series of medium to strong bands in the 1650-1450 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibrations are known to produce strong and distinct absorption bands. For aromatic fluorides, these bands are typically found in the 1250-1000 cm⁻¹ region. The presence of two C-F bonds may result in multiple strong absorptions in this fingerprint region. For example, related fluoroindole compounds show characteristic bands in this area rsc.org.

Table 3: Predicted IR Absorption Frequencies for this compound. Predicted values are based on general IR data and spectra of similar compounds rsc.org.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
N-HStretch3400 - 3300Medium, Sharp
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2980 - 2850Medium
C=CAromatic Stretch1650 - 1450Medium to Strong
C-FStretch1250 - 1000Strong

Comparison with Theoretically Derived Vibrational Frequencies

The vibrational properties of this compound can be thoroughly investigated by comparing experimentally obtained infrared (IR) and Raman spectra with vibrational frequencies calculated through quantum-chemical methods. This comparative approach is crucial for the accurate assignment of fundamental vibrational modes.

Theoretical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set such as 6-311++G(d,p), provide a robust prediction of the molecule's vibrational spectrum. researchgate.net These calculations yield a set of harmonic frequencies that correspond to specific molecular motions, including stretching, bending, and torsional modes. For a meaningful comparison, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model. cuny.edu

The vibrational spectrum of this compound is expected to exhibit characteristic bands associated with its distinct functional groups. Key vibrational modes would include:

N-H Stretching: A prominent band in the IR spectrum, typically observed in the 3400-3500 cm⁻¹ region for the indole N-H group. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would appear in the 2980-2850 cm⁻¹ range.

C=C Ring Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic and pyrrole (B145914) rings typically occur in the 1620-1450 cm⁻¹ region. researchgate.net

C-F Stretching: Strong absorption bands characteristic of the C-F bonds are anticipated in the 1250-1050 cm⁻¹ region. The presence of two adjacent fluorine atoms would likely influence the exact position and intensity of these modes.

Ring Breathing Modes: Complex vibrations involving the entire indole ring structure.

By correlating the calculated frequencies and their corresponding atomic displacements with the experimental IR and Raman bands, a definitive assignment of the molecule's vibrational spectrum can be achieved. This process confirms the molecular structure and provides insight into the intramolecular forces.

Table 1: Comparison of Expected Experimental and Theoretically Derived Vibrational Frequencies for this compound

Vibrational ModeExpected Experimental Range (cm⁻¹)Basis of Expectation
N-H Stretch3400 - 3500Data from indole and its derivatives nih.gov
Aromatic C-H Stretch3000 - 3100General region for aromatic C-H vibrations researchgate.net
Aliphatic C-H Stretch2850 - 2980Characteristic for ethyl groups
C=C Ring Stretch1450 - 1620Data from indole analogs researchgate.net
C-F Stretch1050 - 1250Known range for aryl fluorides
N-H Bend1400 - 1500Typical for indole N-H deformation
CH₂/CH₃ Bending1370 - 1470Characteristic for ethyl groups

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is critical for determining its elemental composition. For this compound, the molecular formula is C₁₀H₉F₂N.

Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁴N = 14.003074), the theoretical monoisotopic mass of the neutral molecule is calculated to be 181.0703 g/mol . In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, with a theoretical m/z of 182.0781.

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would unequivocally confirm the elemental formula of C₁₀H₉F₂N, distinguishing it from any other potential isobaric compounds. This level of accuracy is invaluable for confirming the identity of a newly synthesized compound. mdpi.com

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is used to generate fragment ions by bombarding the molecule with high-energy electrons. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the compound's structure.

For this compound, the following fragmentation pathways are expected:

Molecular Ion (M⁺•): A prominent peak corresponding to the intact radical cation at m/z = 181 would be observed.

Loss of a Methyl Radical ([M-15]⁺): The most characteristic fragmentation for 3-alkylindoles is the benzylic cleavage of the ethyl group. This involves the loss of a methyl radical (•CH₃) to form a highly stable quinolinium-like cation at m/z = 166. This is often the base peak in the spectrum. acs.orgchemguide.co.uk

Loss of Ethene ([M-28]⁺): A McLafferty-type rearrangement could potentially lead to the loss of an ethene molecule (C₂H₄), resulting in a fragment ion at m/z = 153.

Indole Ring Fragmentation: Further fragmentation of the indole nucleus can occur, often involving the loss of HCN (27 Da), leading to smaller, characteristic fragments. scirp.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
181[C₁₀H₉F₂N]⁺•Molecular Ion (M⁺•)
166[C₉H₆F₂N]⁺Loss of •CH₃ from the ethyl group (Benzylic cleavage)
153[C₈H₅F₂N]⁺•Loss of C₂H₄ via rearrangement
139[C₈H₄F₂]⁺Loss of HCN from the [M-15]⁺ fragment

Coupling with Chromatographic Techniques (GC-MS, LC-MS)

To analyze this compound within complex mixtures and to ensure its purity, mass spectrometry is commonly coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column) before entering the mass spectrometer for detection and identification. notulaebotanicae.rooup.com GC-MS provides excellent separation efficiency and allows for the generation of clean mass spectra for compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for compounds that may be less volatile or thermally sensitive. mdpi.com The compound would first be separated using high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18), with a mobile phase consisting of a mixture like acetonitrile and water. mdpi.com The eluent is then introduced into the mass spectrometer, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that typically yield the protonated molecular ion [M+H]⁺. nih.gov LC-MS is highly sensitive and is the method of choice for analyzing indole derivatives in biological or environmental samples. oup.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on molecular structure and intermolecular interactions.

Determination of Solid-State Molecular Structure and Conformation

A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information. Based on the structures of related indole derivatives, several key features can be anticipated: acs.orgresearchgate.net

Indole Ring Planarity: The bicyclic indole core is expected to be essentially planar.

Ethyl Group Conformation: The ethyl group at the C3 position would have a specific conformation relative to the indole ring, defined by the relevant torsion angles. The C-C bond of the ethyl group would likely be oriented to minimize steric hindrance with the rest of the molecule.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the crystal lattice would be stabilized by a network of non-covalent interactions. For indole derivatives, N-H···π interactions and π-π stacking between the aromatic rings are common and play a significant role in the crystal packing. acs.org The presence of fluorine atoms could introduce additional C-H···F hydrogen bonds or F···F contacts, which would further influence the supramolecular architecture. researchgate.net

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and geometry of the molecule with unparalleled accuracy.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures

ParameterExpected Value/FeatureBasis of Expectation
Crystal SystemMonoclinic or OrthorhombicCommon for simple organic molecules mdpi.commdpi.com
Space GroupP2₁/c or P-1Frequently observed for indole derivatives researchgate.netmdpi.com
Indole RingLargely planarCharacteristic of the indole scaffold acs.org
N-H···π InteractionsLikely presentCommon stabilizing interaction in indoles acs.org
π-π StackingLikely presentCommon for aromatic systems researchgate.net
C-H···F InteractionsPossibleDue to the presence of fluorine atoms

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While a specific crystal structure for this compound is not publicly available, the anticipated intermolecular interactions that govern its crystal packing can be inferred from its molecular structure and data from similar compounds. The primary interactions expected to play a role are hydrogen bonding and, potentially, halogen bonding.

The indole moiety features a nitrogen-hydrogen (N-H) group, which is a classic hydrogen bond donor. In the solid state, it is highly probable that molecules of this compound would form hydrogen bonds. The N-H group of one molecule would likely interact with an electron-rich site on an adjacent molecule. This could be one of the electronegative fluorine atoms or the π-system of the indole ring. In many crystal structures of indole derivatives, N-H···O and N-H···N hydrogen bonds are observed to form dimers or extensive networks that stabilize the crystal lattice. nih.govresearchgate.net

The ethyl group at the 3-position will primarily influence the crystal packing through steric effects and weaker van der Waals interactions. Its conformation can affect how molecules arrange themselves to minimize steric hindrance and maximize packing efficiency.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPredicted Role in Crystal Packing
Hydrogen Bonding N-HFluorine atom or π-system of an adjacent moleculePrimary driver of molecular assembly, likely forming chains or dimers.
Halogen Bonding C-FNucleophileUnlikely to be a significant directional force due to fluorine's weak σ-hole.
van der Waals All atomsAll atomsContributes to overall crystal cohesion and packing density.
π-π Stacking Indole RingIndole RingPossible interaction between aromatic rings of adjacent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands originating from π-π* electronic transitions, historically labeled as ¹Lₐ and ¹Lₑ bands. The indole ring itself acts as the chromophore, the part of the molecule responsible for absorbing light. chemrxiv.org The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. core.ac.ukchemrxiv.org

The fundamental chromophore in this compound is the indole system. In nonpolar solvents, unsubstituted indole typically exhibits a strong absorption band (¹Lₐ) around 270-280 nm and a weaker, longer-wavelength band (¹Lₑ) near 290 nm, which often shows vibrational fine structure. core.ac.uk

The substituents at the 3, 5, and 6 positions each contribute to the final electronic absorption profile of the molecule.

Ethyl Group (at C3): The ethyl group is an alkyl substituent, which is generally considered electron-donating through an inductive effect. Electron-donating groups typically cause a small bathochromic shift (a shift to longer wavelengths) in the absorption bands of aromatic chromophores. core.ac.uk

Fluorine Atoms (at C5 and C6): Fluorine is a highly electronegative atom, making it an electron-withdrawing group through induction (-I effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R or +M effect). In substituted aromatic systems, the net effect depends on the relative strengths of these opposing influences. For halogens, the inductive effect generally outweighs the resonance effect. As strong electron-withdrawing groups, the two fluorine atoms are expected to significantly lower the energy of the molecular orbitals. This typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indole. core.ac.uk Studies on other substituted indoles have confirmed that electron-withdrawing groups tend to shift the maximum absorbance to longer wavelengths. core.ac.uk

The combined effect of the electron-donating ethyl group and the strongly electron-withdrawing difluoro groups will result in a unique electronic structure. The significant electron-withdrawing nature of the two fluorine atoms is expected to be the dominant influence, likely causing a noticeable bathochromic shift in the main absorption bands of the indole chromophore.

Table 2: Summary of Substituent Effects on the UV-Vis Spectrum of the Indole Chromophore

SubstituentPositionElectronic EffectPredicted Impact on λₘₐₓ
Ethyl 3Electron-donating (Inductive)Minor Bathochromic Shift
Difluoro 5, 6Electron-withdrawing (Inductive > Resonance)Significant Bathochromic Shift

3 Ethyl 5,6 Difluoro 1h Indole As a Synthetic Building Block in Chemical Synthesis

Strategic Utility in Constructing Diverse Heterocyclic Systems

The 3-Ethyl-5,6-difluoro-1H-indole scaffold serves as a valuable starting material for the synthesis of a wide array of heterocyclic systems. The presence of the fluorine atoms on the benzene (B151609) ring activates the indole (B1671886) core for various chemical transformations, while the ethyl group at the 3-position provides a handle for further functionalization.

One notable application is in the synthesis of complex quinoxaline derivatives. For instance, the related compound 2-Chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline highlights the utility of the 5,6-difluoroindole moiety in constructing extended heterocyclic systems with potential applications in medicinal chemistry. This underscores the role of fluorinated indoles as key intermediates in accessing diverse chemical matter.

The reactivity of the indole nitrogen and the C2 position allows for the construction of fused ring systems. Cyclization reactions, transition-metal-catalyzed cross-coupling reactions, and multicomponent reactions are commonly employed strategies to build upon the this compound core, leading to novel chemical entities with potential biological activities.

Role in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify novel biological probes or drug leads. This compound is an attractive starting point for DOS strategies due to its inherent functionality and the potential for divergent reaction pathways.

The fluorinated indole core can be considered a "privileged scaffold," a structural motif that is recurrent in biologically active compounds. By systematically modifying the N1, C2, and the ethyl group at C3, a library of diverse molecules can be generated from a single starting material. For example, N-alkylation, C2-lithiation followed by reaction with various electrophiles, and functionalization of the ethyl group can lead to a multitude of derivatives with distinct three-dimensional shapes and electronic properties.

The fluorine atoms play a crucial role in this context by influencing the reactivity and conformation of the resulting molecules. This can lead to the exploration of novel regions of chemical space that would be inaccessible with non-fluorinated analogues.

Precursor in Complex Molecular Architectures Synthesis

The structural features of this compound make it a valuable precursor for the total synthesis of complex natural products and their analogues. Many biologically active alkaloids and other natural products contain an indole core, and the strategic placement of fluorine atoms can lead to analogues with improved pharmacological properties.

The synthesis of complex indole alkaloids often involves intricate multi-step sequences. The use of a pre-functionalized building block like this compound can streamline these synthetic routes and provide access to novel analogues that would be difficult to prepare otherwise.

Derivatization for Exploration of Structure-Property Relationships (Chemical Focus)

The systematic derivatization of this compound is a powerful tool for understanding structure-property relationships from a chemical perspective. By introducing different functional groups at various positions of the indole scaffold, chemists can fine-tune its electronic and steric properties.

Position of DerivatizationType of ModificationPotential Impact on Chemical Properties
N1 (Indole Nitrogen) Alkylation, Acylation, SulfonylationModulates the nucleophilicity of the indole ring and can influence intermolecular interactions.
C2 Halogenation, Lithiation-SubstitutionIntroduces a handle for further cross-coupling reactions and the introduction of diverse substituents.
C3-Ethyl Group Oxidation, Halogenation, FunctionalizationAllows for the introduction of polar groups, extension of the carbon chain, or the creation of new stereocenters.
Benzene Ring (C4, C7) Electrophilic Aromatic SubstitutionFurther substitution on the benzene ring can fine-tune the electronic properties of the entire molecule.

Future Research Directions in the Chemistry of 3 Ethyl 5,6 Difluoro 1h Indole

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly functionalized indoles often relies on classical methods that may involve harsh conditions, hazardous reagents, or metal catalysts. Future work on 3-Ethyl-5,6-difluoro-1H-indole should prioritize the development of synthetic protocols that are both efficient and environmentally benign.

Modern synthetic chemistry emphasizes sustainability. For the synthesis of this compound, several green approaches could be investigated.

Catalyst-free and Solvent-free Methods: Research has demonstrated the feasibility of synthesizing indole (B1671886) derivatives under solvent-free conditions. beilstein-journals.orgnih.gov One promising avenue is the exploration of mechanochemical Fischer indolisation, which can proceed using solid-state reagents like oxalic acid and dimethylurea, thereby eliminating the need for bulk solvents. rsc.org Another innovative, catalyst-free approach involves a two-step reaction using inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in a benign solvent like ethanol. rsc.org Adapting these methods, for instance by using 3,4-difluoroaniline (B56902) or its corresponding hydrazine (B178648) with pentan-3-one, could provide a sustainable route to the target compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. This strategy has been successfully applied to the synthesis of fluorinated indoles. semanticscholar.org Future research could focus on developing a photoredox-catalyzed cyclization or functionalization strategy to construct the this compound core, potentially offering high yields and functional group tolerance under ambient temperature and pressure.

The classical Fischer indole synthesis, while robust, can produce a mixture of regioisomers when using unsymmetrically substituted phenylhydrazines. The reaction of 3,4-difluorophenylhydrazine with pentan-3-one could theoretically yield both 5,6-difluoro and 4,5-difluoro isomers. A key research direction would be to systematically study various indole-forming reactions (e.g., Fischer, Larock, Bischler-Möhlau) and reaction conditions (acid catalysts, temperature, solvents) to maximize the regioselectivity for the desired this compound. The development of reaction conditions that reliably favor one isomer over the other is crucial for efficient and scalable synthesis. mdpi.com

Advanced C-H Functionalization Techniques on the Benzene (B151609) Core

Direct C-H functionalization has become a transformative strategy in organic synthesis, allowing for the modification of core structures without the need for pre-functionalized starting materials. While the pyrrole (B145914) ring of indole is more electronically rich, significant progress has been made in the selective functionalization of the C-H bonds on the benzene moiety (C4–C7). rsc.org

Future research should explore the application of transition-metal catalysis to selectively functionalize the C4 and C7 positions of this compound. Methodologies using palladium, rhodium, or less expensive copper catalysts could be investigated for reactions such as arylation, alkenylation, or acylation. rsc.orgnews-medical.net A critical aspect of this research would be to understand the directing effects of the N-H group (or a suitable N-directing group) in concert with the electronic influence of the two fluorine atoms to achieve high regioselectivity at either the C4 or C7 position.

Exploitation of the Ethyl and Difluoro Groups for Further Site-Specific Derivatization

The existing functional groups on this compound serve as valuable handles for introducing further molecular complexity.

Ethyl Group Derivatization: The methylene (B1212753) (CH2) position of the 3-ethyl group is analogous to a benzylic position and is thus activated for radical reactions. An analogous transformation involving the bromination of a 2-methyl indole using N-Bromosuccinimide (NBS) and a radical initiator has been reported. mdpi.com A focused research effort could adapt this strategy to achieve selective monohalogenation of the ethyl group. The resulting halide could then serve as an electrophile for a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities such as ethers, amines, azides, and carbon-based chains.

Influence of the Difluoro Groups: While the C-F bonds are highly stable and generally unreactive to substitution, the fluorine atoms electronically modify the benzene ring. They are strongly electron-withdrawing, which could influence the regioselectivity of electrophilic aromatic substitution at the C4 and C7 positions. Furthermore, while challenging, these fluorine atoms could potentially participate in nucleophilic aromatic substitution (SNAr) reactions if an appropriate leaving group is installed elsewhere on the ring, or under specific organometallic catalysis conditions.

Deeper Computational and Mechanistic Understanding of Complex Reactions

To guide the development of the synthetic methods described above, in-depth computational and mechanistic studies are essential. Density Functional Theory (DFT) calculations can be employed to model proposed reaction pathways, predict regioselectivity, and rationalize experimental observations.

For instance, computational studies could:

Model the transition states of the Fischer indole synthesis to determine the factors that control the 5,6- vs. 4,5-difluoro regioselectivity. nih.govresearchgate.net

Elucidate the mechanisms of transition-metal-catalyzed C-H functionalization on the difluorinated benzene ring, helping to design ligands and reaction conditions that favor a specific site. youtube.com

Investigate the radical chain mechanism for the side-chain functionalization of the ethyl group to optimize reaction conditions and minimize side products. copernicus.orgcopernicus.org

Such studies provide a powerful predictive tool that can accelerate experimental discovery and lead to a more profound understanding of the underlying chemical principles.

Exploration of Novel Chemical Transformations

Beyond functionalization, this compound can serve as a substrate for exploring novel and complex chemical transformations to generate unique molecular architectures.

Dearomatization Reactions: The dearomatization of indoles is a powerful strategy for converting flat, aromatic structures into three-dimensional, sp3-rich scaffolds. Recent advances in photocatalysis have enabled the diastereoselective dearomatization of indoles via hydroboration. nih.gov Applying such methods to this compound could lead to novel indoline (B122111) structures bearing fluorine and boron functionalities, which are valuable for further synthetic elaboration.

Cycloaddition and Rearrangement Reactions: The indole core can participate in various cycloaddition reactions. Furthermore, novel catalyst-controlled rearrangements of indole-based intermediates, such as onium ylides, have been developed to achieve selective rsc.orgnih.gov- or rsc.orgcopernicus.org-sigmatropic rearrangements. youtube.com Exploring the reactivity of this compound in these advanced transformations could unlock access to complex polycyclic and stereochemically rich molecules that would be difficult to synthesize by other means.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-ethyl-5,6-difluoro-1H-indole, and how can purity be maximized?

Methodological Answer:
The synthesis of fluorinated indoles like this compound typically involves:

Precursor Selection : Start with halogenated indole scaffolds (e.g., 5,6-difluoroindole) and introduce ethyl groups via alkylation or cross-coupling reactions .

Solvent and Catalyst Optimization : Use polar aprotic solvents (DMF, acetonitrile) with catalysts like Pd/Cu for coupling reactions. Inert atmospheres (N₂/Ar) prevent oxidation .

Temperature Control : Stepwise heating (e.g., 60–80°C for alkylation) improves yield while minimizing side reactions .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity. Monitor via TLC/HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.